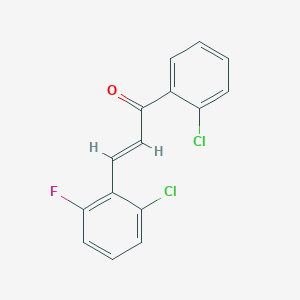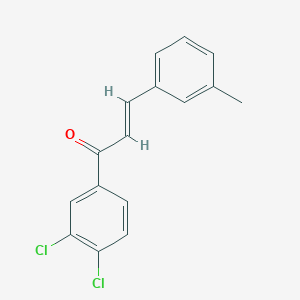
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as DMPP, is a synthetic organic compound that has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects and has been used in a variety of lab experiments.
科学的研究の応用
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been used in laboratory experiments to study the biochemical and physiological effects of various compounds. It has also been used to study the mechanisms of action of certain drugs and to analyze the toxicity of certain compounds.
作用機序
The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is not completely understood. However, it is believed to interact with certain receptors in the body and affect their activity. It has been found to interact with the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. It has also been found to interact with the μ-opioid receptor, which is involved in pain perception and reward.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have an effect on the central nervous system, with studies showing that it can reduce anxiety and improve cognition. In addition, it has been found to reduce the production of certain cytokines, which are involved in the inflammatory response.
実験室実験の利点と制限
The use of (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one in laboratory experiments has several advantages. It is relatively easy to synthesize and can be isolated in a pure form. It is also relatively non-toxic, making it safe to use in experiments. However, it is important to note that (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is not approved for use in humans and should only be used in laboratory experiments.
将来の方向性
The potential future directions for (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one are numerous. It could be used to further study the biochemical and physiological effects of various compounds. It could also be used to study the mechanisms of action of certain drugs and to analyze the toxicity of certain compounds. In addition, it could be used to develop new drugs with improved efficacy and safety profiles. Finally, it could be used to develop more effective treatments for various diseases and disorders.
合成法
The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one can be achieved through a reaction between 3,4-dichlorobenzaldehyde and 3-methylbenzaldehyde. This reaction is catalyzed by a base, such as potassium carbonate, and is usually carried out in an acetonitrile solvent. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by column chromatography.
特性
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-14(17)15(18)10-13/h2-10H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOFOLYCCPWDNG-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

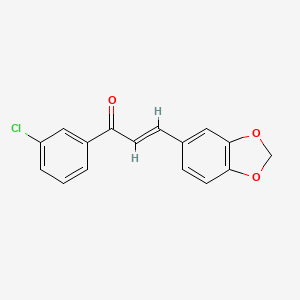
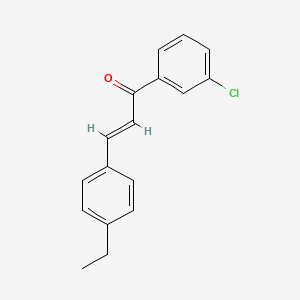
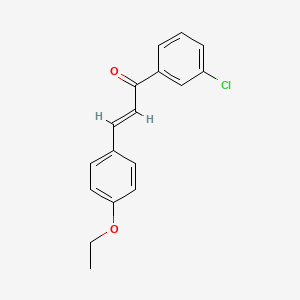
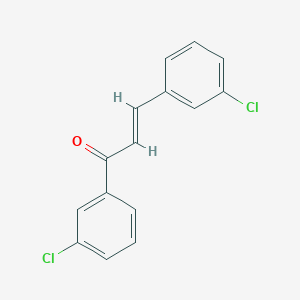
![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)
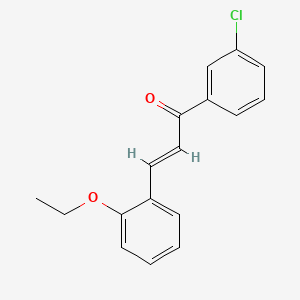


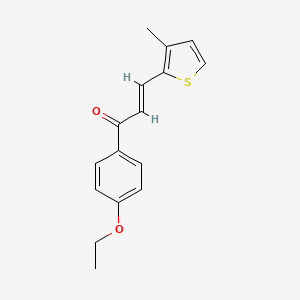



![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)
